molecular formula C11H14N4 B2841291 2H-Benzotriazole, 2-(4-piperidinyl)- CAS No. 830331-32-3

2H-Benzotriazole, 2-(4-piperidinyl)-

Cat. No. B2841291
CAS RN: 830331-32-3
M. Wt: 202.261
InChI Key: QBZKELHEZMUAJP-UHFFFAOYSA-N
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Description

“2H-Benzotriazole, 2-(4-piperidinyl)-” is an organic compound that belongs to the class of acrylate monomers . It’s commonly used as a UV absorber or stabilizer in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation .


Synthesis Analysis

The synthesis of 2H-Benzotriazole involves the use of 1,2,2,3,4,4-hexamethylphosphetane as a catalyst in a deoxygenative N-N bond-forming Cadogan heterocyclization of o-nitrobenzaldimines and o-nitroazobenzenes with good functional group compatibility in the presence of phenylsilane as a terminal reductant .


Molecular Structure Analysis

The molecular formula of 2H-Benzotriazole is CHN15N. It has an average mass of 120.117 Da and a monoisotopic mass of 120.045380 Da .


Chemical Reactions Analysis

The chemical reactions involving 2H-Benzotriazole are catalyzed by 1,2,2,3,4,4-hexamethylphosphetane. This catalyst facilitates a deoxygenative N-N bond-forming Cadogan heterocyclization of o-nitrobenzaldimines and o-nitroazobenzenes .

Scientific Research Applications

Synthesis and Chemical Applications

  • Chemical Synthesis : The compound and its derivatives have been utilized in the synthesis of o-sulfamidotriazobenzenes, showcasing their role in creating sulfamides with potential industrial applications. These reactions highlight the versatility of benzotriazole derivatives in synthetic organic chemistry (Katritzky et al., 2007).
  • Antimicrobial Applications : Certain benzotriazole analogues substituted with piperidin-4-one derivatives have shown significant in vitro antibacterial and antifungal activities, suggesting their potential as templates for designing new antimicrobial agents (Ramachandran et al., 2011).

Environmental Impact and Degradation

  • Environmental Persistence : Research into the environmental impact of benzotriazole derivatives, including their occurrence, biotransformation, and degradation pathways, provides essential insights into their environmental fate and potential risks. Studies have demonstrated the presence of benzotriazoles in human urine across several countries, indicating widespread exposure and the need for further investigation into their environmental and health implications (Asimakopoulos et al., 2013).
  • Degradation Mechanisms : The degradation of benzotriazoles using advanced oxidation processes (AOPs) such as UV/H2O2 has been studied, showing potential for effective removal from contaminated waters. These findings are crucial for developing treatment strategies to mitigate the environmental impact of these persistent compounds (Bahnmueller et al., 2015).

Spectroscopic and Structural Characterization

  • Spectroscopic and Structural Insights : Novel benzimidazo[1,2-a]quinolines substituted with piperidine and other nuclei were synthesized, characterized by NMR, IR, UV/Vis, and fluorescence spectroscopy, and evaluated as potential DNA-specific fluorescent probes. This highlights the application of benzotriazole derivatives in developing novel materials with specific optical properties (Perin et al., 2011).

properties

IUPAC Name

2-piperidin-4-ylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-4-11-10(3-1)13-15(14-11)9-5-7-12-8-6-9/h1-4,9,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZKELHEZMUAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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